molecular formula C25H41ClO3 B1675011 Lodelaben CAS No. 111149-90-7

Lodelaben

Cat. No. B1675011
M. Wt: 425 g/mol
InChI Key: SYCYJNHKNPPDAT-UHFFFAOYSA-N
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Description

Lodelaben is a human neutrophil elastase inhibitor, the inhibition of human neutrophil elastase (HNE) by Lodelaben is non-competetive.

Scientific Research Applications

Machine Learning in Nuclear Power Industry

Machine learning is increasingly being applied in the nuclear power industry to reduce costs across various sectors, including design, engineering, manufacturing, and operations. One such application is the development of machine learning metamodels for simulating postulated loss-of-coolant accidents (LOCA). These metamodels run at significantly lower computational costs and support high-volume applications like optimization, uncertainty analysis, and probabilistic decision analysis. This innovation is crucial for safety analysis and operational efficiency in nuclear power plants (Conner et al., 2022).

Lab-on-a-chip Devices for Global Health

Lab-on-a-chip (LOC) technology has revolutionized diagnostics and health technologies, especially in resource-poor settings. LOC devices are instrumental in addressing diseases in developing countries, providing a platform for cost-effective and efficient disease diagnostics. This technology is particularly significant for global health, offering potential in diagnostics and treatment monitoring in various health scenarios (Chin, Linder, & Sia, 2007).

Aerosol Concentrations and Atmospheric Conditions

Research funded by various scientific organizations has explored the relationship between aerosol concentrations and local atmospheric conditions in Antarctica. This study contributes to our understanding of environmental and climatic processes in polar regions, which are crucial for global climate models and predictions (Kavan et al., 2018).

Genetics in Immune-Mediated Diseases

Investigations into immune-mediated diseases have shown that genomic regions associated with these diseases often encode proteins that interact physically. This understanding helps in unraveling the molecular processes perturbed by risk variants in diseases like rheumatoid arthritis and Crohn's disease. The insights gained from these studies are pivotal in understanding complex diseases and developing targeted therapies (Rossin et al., 2011).

Distributed Computing for Disease-Susceptibility Gene Mapping

The use of distributed computing systems like "SUPERLINK-ONLINE" enhances the computation of LOD scores for mapping disease-susceptibility genes. This system utilizes personal computers' idle cycles, enabling the computation of multipoint LOD scores for large inbred pedigrees, a task beyond the capacity of a single computer. This advancementplays a crucial role in gene mapping projects, especially for complex diseases, by providing high-performance computing resources accessible online (Silberstein et al., 2006).

Neuroscience and Lab-on-a-Chip Devices

Advances in microelectronics and microfluidics have led to the development of lab-on-a-chip (LOC) devices for neuroscience research. These devices are applied in cellular and molecular studies, electrophysiological investigations, and higher-level studies like developmental neurobiology and behavioral research. LOC technologies provide unparalleled automation, speed, and flexibility, revolutionizing neuroscience research and offering new opportunities for exploration and discovery (Soe, Nahavandi, & Khoshmanesh, 2012).

Single Cell Analysis in Lab-on-a-Chip Devices

The concept of 'lab-in-a-cell', utilizing single cells as experimental units within LOC devices, marks a significant advancement in cellular research. This approach allows for the detailed investigation of cellular functions and signaling pathways, creating novel production units and aiding in assisted reproduction techniques. LOC technology provides an ideal environment for these types of investigations, highlighting the potential of single-cell analysis in biotechnology and medical research (Gac & Berg, 2010).

Lysyl Oxidases in Vascular Remodeling

Research has identified the role of lysyl oxidases in vascular remodeling, especially in conditions like pulmonary arterial hypertension. The dysregulation of these enzymes in clinical and experimental settings suggests their causal role in disease pathology. Targeting lysyl oxidases represents a potential therapeutic approach to modulate pulmonary vascular remodeling and mitigate the progression of diseases like pulmonary arterial hypertension (Nave et al., 2014).

Future Directions

: Coulter, D. A., Kilpatrick, C. D., Jones, D. O., Foley, R. J., Filippenko, A. V., Zheng, W., … & Valenti, S. (2024). The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425arXiv preprint arXiv:2404.15441 . : NCATS Inxight Drugs. (n.d.). LODELABEN. Retrieved from here . : MedChemExpress. (n.d.). Lodelaben (SC-39026) | Elastase Inhibitor. Retrieved from here .

properties

IUPAC Name

2-chloro-4-(1-hydroxyoctadecyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)21-18-19-22(25(28)29)23(26)20-21/h18-20,24,27H,2-17H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCYJNHKNPPDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C1=CC(=C(C=C1)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912013
Record name 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lodelaben

CAS RN

111149-90-7
Record name 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111149-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lodelaben [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LODELABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547O0VDK3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 159 mg of product from Example 11 suspended in 10 ml of ethyl alcohol at 0° C. was added 13 mg of sodium borohydride. An additional 10 ml of ethyl alcohol was added and the reaction stirred overnight while allowed to warm to room temperature. An additional 40 mg of sodium borohydride was added followed in about 20 hours by 50 ml of ethanol and 100 mg of sodium borohydride. Stirring was continued for 20 hours whereupon 25 ml of water was added, followed by 20 ml of 10% hydrochloric acid. The organic solvent was removed using a rotary evaporator and the aqueous residue extracted with two 50 ml portions of ethyl ether. The organic extracts were combined, washed with water, dried over sodium sulfate, and filtered. The solvent was removed using a rotary evaporator to give a white solid (150 mg). Recrystallization of the solid from methanol/hexane gave 139 mg of product identical with that disclosed in Example 14 of U.S. Pat. No. 4,469,885.
Name
product
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
100 mg
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.